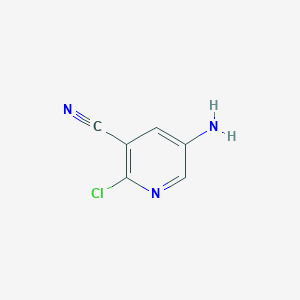

5-Amino-2-chloronicotinonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

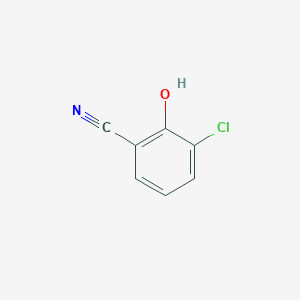

5-Amino-2-chloronicotinonitrile is a chemical compound with the molecular formula C6H4ClN3. It has an average mass of 153.569 Da and a monoisotopic mass of 153.009369 Da . It is a solid substance that should be stored in a dark place, in an inert atmosphere, at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for 5-Amino-2-chloronicotinonitrile is1S/C6H4ClN3/c7-6-4 (2-8)1-5 (9)3-10-6/h1,3H,9H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis

5-Amino-2-chloronicotinonitrile has a density of 1.4±0.1 g/cm³, a boiling point of 400.1±40.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 65.1±3.0 kJ/mol and a flash point of 195.8±27.3 °C .Applications De Recherche Scientifique

Grignard Reagent Utilization in Synthesis

A practical and scalable approach using Grignard reagents with 4-amino-2-chloronicotinonitrile was developed to construct 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives. This synthesis is useful for preclinical development of MET-targeting antitumor drug candidates (Wang et al., 2020).

Antitumor Evaluation in Heterocyclic Compounds

The reaction of 2-chloronicotinonitrile with substituted amines was explored in the synthesis of heterocyclic compounds containing pyridone and other derivatives. These compounds demonstrated significant antitumor activity, with some showing higher efficacy than 5-fluorouracil (Waly et al., 2013).

Synthesis of Pyrido[2,3-c]-1,2-thiazine Ring System

2-Chloronicotinonitrile's reaction with N-methylmethanesulfonamide led to the formation of the novel pyrido[2,3-c]-1,2-thiazine ring system. This compound's spectral characteristics were discussed in detail (Coppola & Hardtmann, 1979).

Preparation of Tricyclic Fused Ring Iminopyrido[3,2-e]pyrimidines

The preparation involved treating 2-chloronicotinonitrile with primary amines, leading to novel tricyclic fused ring iminopyrido[3,2-e]pyrimidines. This study discussed the preparation of related compounds as well (Kwok, 1978).

Antimicrobial Activity of Novel Heterocycles

New thiophene derivatives, including compounds synthesized from 5-amino-2-chloronicotinonitrile, exhibited significant antimicrobial activities. The study highlighted the role of substituents in bioactivity and drug design (Mabkhot et al., 2016).

Highly Regioselective Palladium-Catalyzed C2-Amination

The use of palladium(0) enabled highly regioselective C-2 amination of 4,6-dichloronicotinonitrile, leading to novel 4-chloro-6-anilino nicotinonitrile compounds after deprotection in situ. This methodology expanded the scope of available compounds (Delvare et al., 2011).

Safety And Hazards

5-Amino-2-chloronicotinonitrile is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

5-amino-2-chloropyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3/c7-6-4(2-8)1-5(9)3-10-6/h1,3H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEJWPGFVMYKWCQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C#N)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30608098 |

Source

|

| Record name | 5-Amino-2-chloropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30608098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-2-chloronicotinonitrile | |

CAS RN |

13600-46-9 |

Source

|

| Record name | 5-Amino-2-chloro-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13600-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-2-chloropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30608098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(3-Chloropropanoyl)benzo[d]oxazol-2(3H)-one](/img/structure/B169185.png)

![Acetamide, N-[(2S)-oxiranylmethyl]-](/img/structure/B169186.png)

![2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one](/img/structure/B169202.png)